molecular formula C7H8N2O2 B599604 N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide CAS No. 196403-11-9

N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

Cat. No.: B599604
CAS No.: 196403-11-9
M. Wt: 152.153
InChI Key: WMKYFMQVPQEVFU-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . It is also known by its IUPAC name, N-(5-methyl-3-isoxazolyl)acrylamide . This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide typically involves the reaction of isoxazolylallylamine with benzyl sulfonyl chloride under green chemistry conditions . The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are used on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazole ring is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure.

Major Products

The major products formed from these reactions include various oxazole derivatives, reduced oxazole compounds, and substituted oxazole compounds.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide involves its interaction with molecular targets and pathways in biological systems. The compound can inhibit the activity of enzymes, such as tyrosine kinases and cyclooxygenase-2 (COX-2), by binding to their active sites and blocking their catalytic functions . This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-3-7(10)8-6-4-5(2)11-9-6/h3-4H,1H2,2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKYFMQVPQEVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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